Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling through a series of condensation and esterification reactions. Common reagents used in these steps include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in treating diseases where quinoline and thiophene derivatives are known to be effective.
Industry: Its properties might make it useful in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism by which Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the quinoline core and have similar biological activities.
Thiophene Derivatives: These compounds share the thiophene ring and are known for their electronic properties.
Phenyl Derivatives: These compounds share the phenyl group and are widely used in various chemical applications.
Uniqueness
Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate is unique due to its combination of these functional groups, which may confer distinct properties not found in simpler compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C33H30N2O3S |
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Molecular Weight |
534.7 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C33H30N2O3S/c1-20(2)18-22-14-16-23(17-15-22)28-19-26(25-12-8-9-13-27(25)34-28)31(36)35-32-30(33(37)38-4)29(21(3)39-32)24-10-6-5-7-11-24/h5-17,19-20H,18H2,1-4H3,(H,35,36) |
InChI Key |
KBBKDVNSINGPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)CC(C)C)C(=O)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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